molecular formula C9H14Cl2N2O2 B1377676 6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride CAS No. 1443981-09-6

6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride

Cat. No. B1377676
M. Wt: 253.12 g/mol
InChI Key: CATRHQYTGARAEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride” is a powder with a molecular weight of 239.1 . It has a melting point of 225-226°C . Another similar compound, “6-(Aminomethyl)picolinic acid dihydrochloride”, has a molecular weight of 225.07 .


Molecular Structure Analysis

The InChI code for “6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride” is 1S/C8H10N2O2.2ClH/c1-5-7(8(11)12)3-2-6(4-9)10-5;;/h2-3H,4,9H2,1H3,(H,11,12);21H . For “6-(Aminomethyl)picolinic acid dihydrochloride”, the InChI code is 1S/C7H8N2O2.2ClH/c8-4-5-2-1-3-6(9-5)7(10)11;;/h1-3H,4,8H2,(H,10,11);21H .


Physical And Chemical Properties Analysis

“6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride” is a powder that is stored at room temperature . It has a melting point of 225-226°C . The physical properties of similar compounds are consistent with their dipolar ionic structure .

Scientific Research Applications

  • Synthesis and Characterization of Novel Biobased Ion-Exchange Bisfuran Polyamides
    • Application Summary : This study focused on the synthesis of bio-based ion-exchange polyamides using a bisfuran diamine monomer (BFN). The BFN monomer is prepared by condensing 2-aminomethyl furan with levulinic acid using an acid catalyst .
    • Methods of Application : The polyamides were synthesized by interfacial polymerization of the BFN monomer .
    • Results : The bisfuran polyamides were found to be hydrophilic, with an observed swelling capacity range from 108 to 192%. The ion exchange capacity range was observed from 2.19 to 2.35 .

Safety And Hazards

The safety data sheet for similar compounds suggests that in case of skin contact, wash with soap and water. In case of eye contact, rinse thoroughly with plenty of water .

properties

IUPAC Name

6-(aminomethyl)-2-ethylpyridine-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c1-2-8-7(9(12)13)4-3-6(5-10)11-8;;/h3-4H,2,5,10H2,1H3,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATRHQYTGARAEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)CN)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride
Reactant of Route 2
6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride
Reactant of Route 3
6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride
Reactant of Route 4
6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride
Reactant of Route 5
6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride
Reactant of Route 6
6-(Aminomethyl)-2-ethylpyridine-3-carboxylic acid dihydrochloride

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